molecular formula C11H14O3 B2679748 (2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid CAS No. 2248200-22-6

(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid

Cat. No. B2679748
CAS RN: 2248200-22-6
M. Wt: 194.23
InChI Key: RMXBGUCHQNOMJX-QMMMGPOBSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, and yield .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include reactions with other compounds, its role as a reactant or product, reaction mechanisms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

(2S)-2-[3-(methoxymethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(11(12)13)10-5-3-4-9(6-10)7-14-2/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXBGUCHQNOMJX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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